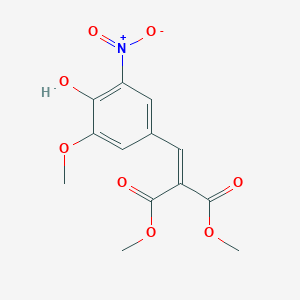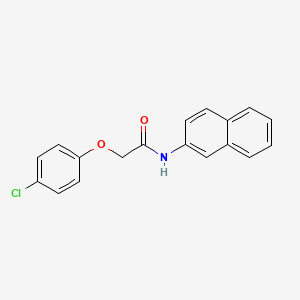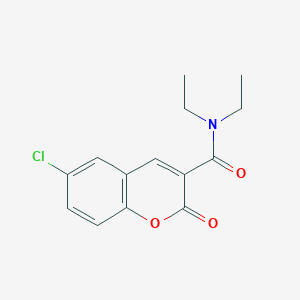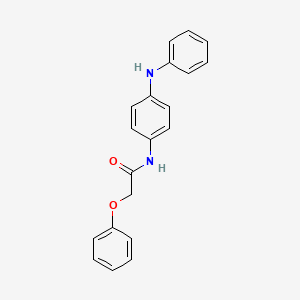
dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate, also known as DMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and agriculture. DMM is a yellow crystalline solid with a molecular weight of 311.26 g/mol and a melting point of 163-165°C.
作用机制
The mechanism of action of dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to induce oxidative stress and mitochondrial dysfunction, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and mitochondrial dysfunction. dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has also been shown to induce oxidative stress, which can lead to cell damage and death. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate in lab experiments is its potential toxicity, which can limit its applications in certain experiments.
未来方向
There are several potential future directions for research on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate. One area of interest is the development of novel anticancer therapies based on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate, either alone or in combination with other drugs. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has potential applications in the development of new materials, such as sensors and catalysts. Further research is also needed to fully understand the mechanism of action of dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate and its potential applications in other fields such as agriculture and environmental science.
In conclusion, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is a synthetic compound with potential applications in various fields such as medicine, material science, and agriculture. It has been extensively studied for its anticancer properties and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate.
合成方法
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate can be synthesized by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the aldehyde and the malonate. The resulting product is then isolated by crystallization and recrystallization.
科学研究应用
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been extensively studied for its potential applications in cancer therapy, as it has been shown to have anticancer properties. In a study conducted by Zhang et al. (2018), dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2019) showed that dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate could inhibit the proliferation of human hepatocellular carcinoma cells by inducing oxidative stress and mitochondrial dysfunction.
属性
IUPAC Name |
dimethyl 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-20-10-6-7(5-9(11(10)15)14(18)19)4-8(12(16)21-2)13(17)22-3/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFMIAEJVASQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)


![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)


![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)